molecular formula C13H18O4 B11926203 1-(3,4,5-Trimethoxyphenyl)butan-2-one

1-(3,4,5-Trimethoxyphenyl)butan-2-one

Cat. No.: B11926203
M. Wt: 238.28 g/mol
InChI Key: BFAYXFVCNSLNMX-UHFFFAOYSA-N
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Description

Contextualizing 1-(3,4,5-Trimethoxyphenyl)butan-2-one within Current Organic Chemistry Research

This compound belongs to the phenylbutanoid class of organic compounds. Phenylbutanoids are characterized by a phenyl ring attached to a four-carbon butane (B89635) chain. These structures are of significant interest as they are found in various natural sources, particularly in plants like those of the Zingiberaceae family (ginger family). researchgate.netnih.gov Research into naturally occurring phenylbutanoids has revealed a range of biological activities, which drives further investigation into synthetic analogues.

The specific compound, this compound, is a synthetic derivative. Research on closely related aromatic ketones, such as 1-(3,4,5-trimethoxyphenyl)propan-2-one (B99813) (also known as acoramone), has explored potential antioxidant and antimicrobial properties. smolecule.com This line of inquiry suggests that the combination of the trimethoxyphenyl group with a short ketone-containing alkyl chain is a promising area for developing new functional molecules. The research context for this compound is thus primarily within the synthesis and exploration of novel phenylbutanoid structures as part of the broader search for bioactive compounds.

Academic Significance of the Trimethoxyphenyl Moiety in Chemical Synthesis

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring and valuable scaffold in modern organic synthesis. Its prevalence stems from its presence in a variety of natural products that exhibit potent biological activities. A key example is its role as an intermediate in the synthesis of the antibacterial drug Trimethoprim. wikipedia.org

The academic importance of the TMP moiety is evident in its use as a starting material for more complex molecules. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) is a common precursor used in the synthesis of novel compounds. wikipedia.org Synthetic chemists utilize the TMP group to build analogues of naturally occurring bioactive compounds, such as combretastatin, to explore their potential. nih.gov The three methoxy (B1213986) groups on the phenyl ring significantly influence the electronic properties of the molecule, often enhancing its interaction with biological targets. mdpi.com The synthesis of various trimethoxyphenyl-based analogues is a recurring theme in chemical literature, highlighting its role as a fundamental building block in the development of new chemical entities. mdpi.com

Importance of the Butanone Scaffold in Organic Transformations

The butanone functional group, specifically a butan-2-one, is a simple yet highly significant scaffold in organic chemistry. Butanone, also known as methyl ethyl ketone (MEK), is a widely produced industrial chemical, valued for its properties as a solvent and its role as a versatile chemical intermediate. byjus.comwikipedia.org Its utility as a solvent is extensive, finding use in the preparation of resins, coatings, and adhesives. chemcess.comfiveable.me

From a synthetic standpoint, the butanone structure is a key precursor in numerous organic transformations. It can be produced through the oxidation of 2-butanol. wikipedia.org The carbonyl group within the butanone scaffold is reactive and participates in a variety of important reactions. It can undergo condensation reactions and serves as a precursor for creating more complex molecules, such as methyl ethyl ketone peroxide, which is used as a catalyst in polymerization processes. wikipedia.orgchemcess.com The butanone framework provides a reliable and reactive platform for building larger and more functionalized molecules, making it a staple in both industrial and laboratory-scale organic synthesis. fiveable.mefiveable.me

Data Tables

Table 1: Physical Properties of Butanone (Methyl Ethyl Ketone) This table outlines the key physical properties of butanone, the foundational ketone scaffold of the title compound.

PropertyValueReference(s)
IUPAC Name Butan-2-one wikipedia.org
Common Names Methyl ethyl ketone (MEK), Methylacetone byjus.comwikipedia.org
Molecular Formula C₄H₈O wikipedia.org
Molar Mass 72.11 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Boiling Point 79.6 °C chemcess.comfiveable.me
Melting Point -86.7 °C chemcess.com
Density 0.805 g/mL at 25 °C wikipedia.org
Solubility in Water 27.5 g/100 mL at 20 °C wikipedia.orgchemcess.com

Table 2: Properties of Representative Trimethoxyphenyl Compounds This table provides data for compounds containing the trimethoxyphenyl moiety, illustrating the physical characteristics associated with this structural feature.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Reference(s)
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄196.2073337.6 wikipedia.org
1,3,5-Trimethoxybenzene C₉H₁₂O₃168.1952-53- chemicalbook.com
1-(2,4,5-Trimethoxyphenyl)butan-1-one C₁₃H₁₈O₄238.28-- nist.gov
2,4,5-Trimethoxypropiophenone C₁₂H₁₆O₄224.26109186 wikipedia.org
Phenyltrimethoxysilane C₉H₁₄O₃Si198.29-233 chemicalbook.comchemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O4/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8H,5-6H2,1-4H3

InChI Key

BFAYXFVCNSLNMX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 3,4,5 Trimethoxyphenyl Butan 2 One

Reactions of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is the primary site for nucleophilic addition and condensation reactions. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions (e.g., reduction to alcohols)

The carbonyl group in 1-(3,4,5-trimethoxyphenyl)butan-2-one readily undergoes nucleophilic addition. wikipedia.orgmasterorganicchemistry.com A prominent example of this is the reduction of the ketone to a secondary alcohol, 1-(3,4,5-trimethoxyphenyl)butan-2-ol. This transformation can be achieved using various reducing agents. organic-chemistry.org

Hydride reagents are commonly employed for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to the corresponding alcohol. google.com The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com Enzymatic reductions also present a method for converting ketones into optically active secondary alcohols. usm.my

Condensation Reactions Leading to Enones and Heterocyclic Systems

The ketone this compound can serve as a substrate in condensation reactions to form more complex molecules. For example, it can participate in base-catalyzed aldol-type condensation reactions with other carbonyl compounds, such as aromatic aldehydes. This would lead to the formation of α,β-unsaturated ketones, also known as enones.

Furthermore, this ketone is a valuable precursor for the synthesis of various heterocyclic systems. mdpi.com The synthesis of β-heteroarylated carbonyl compounds can be achieved through the conjugate addition of N-heterocycles to α,β-unsaturated ketones. mdpi.com For instance, condensation with dinucleophilic reagents like hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be a pathway to substituted pyridines or other heterocyclic structures through multi-component reactions. beilstein-journals.orgchebanov.org

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound reacts with α-effect nucleophiles like hydroxylamine (B1172632) and hydrazine derivatives to form oximes and hydrazones, respectively. nih.gov These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.govyoutube.com

The reaction with hydroxylamine (NH₂OH) yields this compound oxime. youtube.com Similarly, reaction with hydrazine (NH₂NH₂) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP), forms the corresponding hydrazone. khanacademy.org The formation of a 2,4-dinitrophenylhydrazone derivative is historically significant as it often produces a colored precipitate, which can be used as a classical diagnostic test for identifying aldehydes and ketones. khanacademy.org

Transformations Involving the Trimethoxyphenyl Aromatic Ring

The 3,4,5-trimethoxy-substituted phenyl ring is an electron-rich aromatic system that influences the molecule's reactivity, particularly in electrophilic substitution and demethylation reactions.

Electrophilic Aromatic Substitution Reactions

The three methoxy (B1213986) (-OCH₃) groups on the phenyl ring are strong activating groups and are ortho, para-directing. dalalinstitute.com In this compound, the positions ortho to the 3- and 5-methoxy groups (positions 2 and 6) and para to the 4-methoxy group are electronically enriched. Given that the C1 position is substituted by the butan-2-one side chain, the remaining available positions for electrophilic attack are C2 and C6.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is directed to these positions. makingmolecules.commasterorganicchemistry.com The reaction involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com The specific regioselectivity would be influenced by the steric hindrance imposed by the adjacent methoxy groups and the butanone side chain.

Selective Demethylation of Methoxy Groups (analogy to 1,2,3-trimethoxybenzene (B147658) derivatives)

The cleavage of aryl methyl ethers is a significant transformation in organic synthesis to unmask phenolic hydroxyl groups. acs.orgrsc.org While specific studies on the selective demethylation of this compound are not prevalent, the reactivity can be inferred from studies on analogous compounds like 1,2,3-trimethoxybenzene and other lignin-derived molecules. acs.orgnih.gov

Various reagents are known to cleave aryl methyl ethers, often under harsh conditions. chem-station.com Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for this purpose. chem-station.com The reaction with BBr₃, for example, involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com By carefully controlling the stoichiometry of the reagent and reaction conditions, it may be possible to achieve selective demethylation of one or more methoxy groups. For instance, methods have been developed for the selective removal of the middle methoxy group in ortho-trimethoxybenzene compounds using ZrCl₄ as a catalyst. google.com Biocatalytic methods using enzymes like O-demethylases also offer a milder and highly regioselective alternative for demethylating aryl methyl ethers. acs.orgnih.gov

Carbon-Carbon Bond Forming Reactions Involving the Butanone Scaffold

The butanone scaffold of this compound offers several sites for carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures. The key reactive positions are the α-carbons (C1 and C3) adjacent to the ketone carbonyl group. These positions can be functionalized through the formation of an enolate intermediate, which acts as a potent carbon nucleophile.

Alpha-Alkylation and Acylation of the Ketone

The presence of α-hydrogens on both sides of the carbonyl group in this compound allows for its conversion into an enolate, which can subsequently react with electrophiles in α-alkylation and α-acylation reactions. These reactions are fundamental in organic synthesis for constructing new carbon-carbon bonds. libretexts.org

Alpha-Alkylation

The alkylation of unsymmetrical ketones like this compound can be directed to either the C1 (methylene) or C3 (methyl) position by carefully selecting the reaction conditions. libretexts.org The formation of the enolate can be controlled to yield either the kinetic or thermodynamic product.

Kinetic Enolate: Deprotonation at the less-hindered C1 position is faster and is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The resulting kinetic enolate reacts with an alkyl halide to yield the C1-alkylated product. libretexts.org

Thermodynamic Enolate: The more substituted enolate, formed by deprotonation at the C3 position, is more stable. Its formation is favored under conditions that allow for equilibration, such as using a weaker base like sodium ethoxide at room temperature. libretexts.org

The general scheme for the regioselective alkylation of this compound is presented below.

Table 1: Regioselective α-Alkylation of this compound

Product Type Favored Position Reagents & Conditions Hypothetical Product (with R-X)
Kinetic C1 (less substituted) 1. LDA, THF, -78 °C; 2. R-X 1-(3,4,5-Trimethoxyphenyl)-3-alkyl-butan-2-one

This table presents hypothetical reaction pathways based on established principles of ketone alkylation. libretexts.org

Modern methods for α-alkylation also include photocatalyzed processes, which can proceed under milder conditions. nih.govacs.org For instance, some photocatalytic methods rely on the presence of an aryl group to stabilize a key radical intermediate, a structural feature present in the target molecule. nih.gov

Alpha-Acylation

Similar to alkylation, α-acylation involves the reaction of an enolate with an acylating agent, such as an acyl chloride or anhydride, to introduce an acyl group. This reaction is a powerful tool for the synthesis of β-dicarbonyl compounds, which are versatile intermediates for further transformations. The regioselectivity of acylation can also be controlled using kinetic or thermodynamic conditions.

Table 2: Alpha-Acylation of this compound

Position Reagents & Conditions Hypothetical Product (with R'COCl)

This table presents a hypothetical reaction pathway based on established principles of ketone acylation.

Cyclization Reactions to Form Fused Ring Systems (e.g., analogy to cyclopentene (B43876) derivatives)

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. The electron-rich trimethoxyphenyl ring can act as an internal nucleophile, reacting with an electrophilic center generated from the butanone moiety.

Acid-Catalyzed Intramolecular Cyclization

A common strategy for forming fused rings is acid-catalyzed cyclization. youtube.com In the presence of a strong acid, the ketone can be protonated, making the carbonyl carbon more electrophilic. Alternatively, an enol or enolate can be formed, which can then attack the aromatic ring in an intramolecular electrophilic aromatic substitution (a variation of the Friedel-Crafts reaction). This would lead to the formation of a six-membered ring fused to the aromatic core, resulting in a tetralone derivative.

Table 3: Hypothetical Acid-Catalyzed Cyclization

Reaction Type Reagents Hypothetical Product

This table presents a hypothetical reaction pathway based on established principles of acid-catalyzed cyclization. youtube.comrsc.org

Analogy to Fused Ring Synthesis

The trimethoxyphenyl motif is a crucial component in many biologically active natural products and synthetic compounds, often serving as a precursor for the construction of fused heterocyclic systems. acs.orgnih.gov While direct cyclization of this compound is plausible, its butanone scaffold can also be modified to participate in other types of annulations.

For example, by analogy with known syntheses of cyclopentene derivatives, the ketone could first undergo an aldol (B89426) reaction with an appropriate carbonyl compound. Subsequent dehydration would yield an α,β-unsaturated ketone. This new conjugated system could then participate in a variety of cyclization reactions, such as Nazarov cyclizations or Michael additions followed by intramolecular condensation, to build fused cyclopentene rings. nih.gov

Furthermore, radical cascade cyclizations are a powerful tool for building fused polycyclic structures. youtube.com It is conceivable that under the right conditions, a radical could be generated on the butanone side chain of this compound, which could then trigger a cyclization cascade involving the aromatic ring to form complex fused systems.

Structural Analogs and Derivatives of 1 3,4,5 Trimethoxyphenyl Butan 2 One

Modifications of the Trimethoxyphenyl Moiety

The aromatic ring and its methoxy (B1213986) substituents are primary targets for structural alteration, influencing the electronic and steric properties of the molecule.

The arrangement of the three methoxy groups on the phenyl ring is a key determinant of a compound's properties. While the parent compound features a 3,4,5-substitution pattern, isomers with other arrangements are well-documented. A notable example is 1-(2,4,5-Trimethoxyphenyl)butan-1-one, which alters the substitution pattern on the phenyl ring. sigmaaldrich.comnist.gov This repositioning of the methoxy groups changes the molecule's symmetry and electronic distribution. Research has also investigated other related structures, such as Butyrophenone, 2',4',5'-trimethoxy-. nist.gov

Table 1: Comparison of Trimethoxy Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Substitution Pattern
1-(3,4,5-Trimethoxyphenyl)butan-2-one 5556-76-3 (related nitropropene) C₁₂H₁₆O₄ 224.25 3,4,5-

Note: Data for the parent butan-2-one was inferred from related structures, as direct comprehensive data is sparse in the provided results. The butan-1-one isomer is presented for comparison.

Substituting the methoxy groups with other functional groups, particularly hydroxyl groups, creates significant changes in polarity and chemical reactivity. Hydroxylated analogs, for instance, can exhibit different biological activities due to their ability to act as hydrogen bond donors. An example of this type of modification can be seen in 4-(3,4-dihydroxyphenyl)-2-butanone, a structural analog where two methoxy groups are replaced by hydroxyl groups. Another complex analog is 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, which features both hydroxyl and ethyl substitutions. smolecule.com These changes highlight a strategy for modifying the molecule's properties by altering the substituents on the phenyl ring. smolecule.com

Variations in the Butanone Carbon Chain

Modifications to the four-carbon side chain provide another avenue for creating derivatives with distinct characteristics.

Altering the length of the alkyl chain can impact the molecule's lipophilicity and steric bulk. For example, extending the chain from a butanone to a pentanone, as seen in the related compound 3-(3,4-Dimethoxyphenyl)pentan-2-one, increases its lipid solubility. Conversely, shortening the chain would lead to propanone analogs, affecting its physical and chemical properties.

The introduction of double bonds into the side chain creates unsaturated derivatives like butenones. These compounds often serve as intermediates in organic synthesis. A prominent example is 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene, which features a double bond between the first and second carbons of the propane (B168953) chain (relative to the phenyl group) and an added nitro group. synthetikaeu.com This nitroalkene is primarily used in the synthesis of other complex molecules. synthetikaeu.com Similarly, chalcones, which are characterized by a prop-2-en-1-one core, represent another class of unsaturated analogs. Compounds such as 1-(2,6-Difluoro)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(2-Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one are synthesized from 3,4,5-trimethoxybenzaldehyde (B134019) and demonstrate the versatility of this structural motif. wright.edu

Table 2: Examples of Analogs with Modified Carbon Chains

Compound Name Modification Molecular Formula Key Features
3-(3,4-Dimethoxyphenyl)pentan-2-one Extended alkyl chain (homolog) C₁₃H₁₈O₃ Increased lipophilicity
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene Unsaturation (propene) and nitro group C₁₂H₁₅NO₅ Synthetic intermediate

Conjugation with Heterocyclic Ring Systems

The trimethoxyphenyl moiety can be incorporated into larger, more complex molecules that include heterocyclic rings. These derivatives are often synthesized for specific applications in medicinal chemistry and materials science. Examples include compounds where a trimethoxyphenyl methylidene group is linked to a pyrazole-5-carbohydrazide core, which is further substituted with other rings like naphthalene (B1677914) or methyl-pyrrole. sigmaaldrich.com Specific examples include 3-(1-NAPHTHYL)-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE and 3-(1-METHYL-1H-PYRROL-2-YL)-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE. sigmaaldrich.com

Formation of Thiazole-Containing Derivatives

The synthesis of thiazole (B1198619) derivatives from this compound and its analogs is prominently achieved through the Hantzsch thiazole synthesis. nih.govchemhelpasap.comnih.gov This classic method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300). youtube.comyoutube.comresearchgate.net

A key precursor for introducing the 3,4,5-trimethoxyphenyl moiety into a thiazole ring is 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This α-haloketone is synthesized by the bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. mdpi.com The subsequent reaction of this bromo-intermediate with thiourea in a solvent like ethanol (B145695) under reflux conditions yields 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531). mdpi.comjpionline.org This reaction proceeds via an initial nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com

The general scheme for this synthesis is as follows:

Bromination of the Ketone: The starting acetophenone (B1666503) is brominated to form the reactive α-haloketone.

Hantzsch Cyclization: The α-haloketone is then reacted with thiourea to form the 2-aminothiazole (B372263) derivative.

Table 1: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine
Reactant 1Reactant 2ProductReaction Type
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneThiourea4-(3,4,5-Trimethoxyphenyl)thiazol-2-amineHantzsch Thiazole Synthesis

Synthesis of Pyrimidine-Fused Analogs

The 4-(3,4,5-trimethoxyphenyl)thiazole scaffold, synthesized as described above, is a valuable intermediate for the construction of more complex fused heterocyclic systems, such as thiazole-pyrimidine derivatives. mdpi.comnih.gov These compounds are of interest due to the combined structural features of both the thiazole and pyrimidine (B1678525) rings, which are present in numerous biologically active molecules. researchgate.netmdpi.com

The synthesis of these fused analogs typically involves the reaction of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine with a suitably substituted pyrimidine. A common approach is the nucleophilic substitution reaction with a dihalopyrimidine, for instance, 4,6-dichloro-2-methylpyrimidine. mdpi.com In this reaction, the exocyclic amino group of the thiazole attacks one of the chloro-substituted carbons of the pyrimidine ring, displacing a chloride ion and forming a new carbon-nitrogen bond. This reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the amine and enhance its nucleophilicity. mdpi.com The resulting N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine serves as a key intermediate that can be further functionalized by subsequent reactions at the remaining chloro-position on the pyrimidine ring. mdpi.comresearchgate.net

Table 2: Synthesis of a Key Thiazole-Pyrimidine Intermediate
Reactant 1Reactant 2BaseProduct
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine4,6-Dichloro-2-methylpyrimidineSodium HydrideN-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Another prominent method for synthesizing pyrimidine derivatives is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea under acidic catalysis. organic-chemistry.orgyoutube.comnih.gov This reaction leads to the formation of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidones. nih.gov By utilizing 3,4,5-trimethoxybenzaldehyde as the aldehyde component, this reaction provides a direct route to pyrimidine derivatives bearing the key trimethoxyphenyl group. koreascience.kr

Incorporation into Triazole and Imidazole (B134444) Scaffolds

The this compound structure can also be modified for incorporation into other important five-membered heterocyclic rings like triazoles and imidazoles.

Imidazole Derivatives: The synthesis of imidazole scaffolds often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. uobasrah.edu.iqnih.gov The butanone moiety of this compound can be chemically transformed into a suitable precursor for this reaction. For instance, oxidation could yield a 1,2-dicarbonyl compound, or alternatively, the trimethoxyphenyl group could be introduced via 3,4,5-trimethoxybenzaldehyde as the aldehyde component in a multi-component reaction with other suitable building blocks like benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to form highly substituted imidazoles. nih.gov

Table 3: General Strategy for Imidazole Synthesis
Component 1Component 2Component 3Product Type
1,2-Dicarbonyl Compound (e.g., Benzil)Aldehyde (e.g., 3,4,5-Trimethoxybenzaldehyde)Ammonium AcetateTetra-substituted Imidazole

Triazole Derivatives: The synthesis of 1,2,4-triazoles can be achieved through various routes, including the reaction of hydrazines with amides or the cyclization of thiosemicarbazide derivatives. nih.govorganic-chemistry.orgfrontiersin.org For example, a common method involves the reaction of an intermediate acyl hydrazide with an appropriate nitrogen source.

1,2,3-triazoles are typically synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.govbeilstein-journals.org To incorporate the this compound moiety into a triazole ring using this method, the butanone would first need to be converted into either an azide or an alkyne functional group through standard organic transformations.

Table 4: General Strategies for Triazole Synthesis
Triazole TypeGeneral MethodKey Reactants
1,2,4-TriazolesCondensation/CyclizationHydrazines and Amides/Formamide
1,2,3-Triazoles1,3-Dipolar CycloadditionAzides and Alkynes

Butanone Derivatives as Subunits in Complex Macrocycles and Multicyclic Systems

While specific examples detailing the incorporation of this compound into complex macrocycles and multicyclic systems are not extensively documented in readily available literature, its structural features suggest its potential as a valuable building block in the synthesis of such larger molecular architectures. The trimethoxyphenyl motif is a key component of several naturally occurring and synthetic compounds with significant biological activity, including the microtubule-destabilizing agent colchicine. researchgate.net

The butanone side chain offers several reactive sites for elaboration into more complex structures. The ketone carbonyl group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to extend the chain or form new rings. Furthermore, the ketone can be converted into other functional groups, such as amines via reductive amination, which can then be used to form amide or imine linkages within a larger macrocyclic structure.

The combination of the biologically relevant trimethoxyphenyl group and a modifiable butanone linker makes this compound a promising starting material for the assembly of complex molecules through convergent synthetic strategies. Its potential use in building libraries of diverse macrocyclic compounds for drug discovery remains an area ripe for exploration.

Spectroscopic and Advanced Structural Characterization of 1 3,4,5 Trimethoxyphenyl Butan 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 1-(3,4,5-Trimethoxyphenyl)butan-2-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Table 1: Representative ¹H NMR Data for an Analog (2-Butanone)

Proton Group Chemical Shift (ppm) Multiplicity
CH₃ (next to C=O)~2.1Singlet
CH₂~2.4Quartet
CH₃ (terminal)~1.0Triplet

Note: The specific chemical shifts for this compound will vary but the multiplicity patterns for the butanone chain are expected to be similar.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. libretexts.org A key feature in the ¹³C NMR spectrum of this compound would be the distinct signal for the carbonyl carbon (C=O), which typically appears far downfield in the range of 160-220 ppm. libretexts.org The carbon atoms of the aromatic ring would appear in the sp² region (around 110-160 ppm), with their specific shifts influenced by the methoxy (B1213986) substituents. The sp³ hybridized carbons of the butyl chain would be found in the upfield region (generally 0-90 ppm). libretexts.org For an analog like 2-butanone, the spectrum shows distinct peaks for each of the four carbon atoms, with their chemical shifts determined by their position relative to the carbonyl group. stackexchange.com

Table 2: Representative ¹³C NMR Data for an Analog (2-Butanone)

Carbon Atom Chemical Shift (ppm)
C=O~209
CH₂~37
CH₃ (next to C=O)~30
CH₃ (terminal)~8

Note: The specific chemical shifts for this compound will vary due to the influence of the trimethoxyphenyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide information about the chemical environments of individual atoms, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY would confirm the coupling between the methylene (B1212753) and terminal methyl protons of the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon atom in the skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for piecing together the entire molecular structure by identifying longer-range connectivities, such as the connection between the protons on the benzylic carbon and the carbons of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the scattering of light at different frequencies provides a "fingerprint" of the functional groups present.

For this compound, a prominent and characteristic absorption band in the IR spectrum would be the C=O stretch of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. orgchemboulder.com The spectrum would also show characteristic absorptions for C-H stretching of the alkyl and aromatic groups, as well as C-O stretching from the methoxy groups and the ether linkage to the ring. The aromatic ring itself would give rise to several characteristic bands in the fingerprint region. The analysis of these vibrational frequencies provides strong evidence for the presence of the key functional groups within the molecule.

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1700 - 1725
C-H (Aromatic)Stretch3000 - 3100
C-H (Alkyl)Stretch2850 - 3000
C-O (Aryl Ether)Stretch1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
C=C (Aromatic)Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uvic.ca In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound.

The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for ketones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of characteristic fragment ions. For example, cleavage could result in the loss of an ethyl radical or a propyl radical, giving rise to prominent peaks in the spectrum. The trimethoxyphenyl group would also likely produce a stable benzylic cation fragment. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all the atoms in the molecule, providing precise information about bond lengths, bond angles, and torsional angles.

A crystal structure of this compound or a closely related analog like 1-(2,4,5-Trimethoxyphenyl)-1-butanone would reveal the conformation of the butanone chain and the orientation of the trimethoxyphenyl group. chiralen.com It would also provide insight into the supramolecular architecture, showing how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. This detailed structural information is invaluable for understanding the physical properties and chemical reactivity of the compound.

Determination of Molecular Conformation and Geometry

The molecular conformation and geometry of a compound, which encompass bond lengths, bond angles, and dihedral angles, are definitively determined using single-crystal X-ray diffraction. nist.gov Although a crystal structure for this compound has not been reported, analysis of its analogs provides significant insights into its likely structural features.

Another informative analog is 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole. In its methanol (B129727) monosolvate crystal structure, the two 3,4,5-trimethoxyphenyl rings are not coplanar with the central triazole ring or with each other. nih.gov The dihedral angles between the triazole ring and the two trimethoxyphenyl ring planes are 34.31(4)° and 45.03(5)°, while the angle between the two phenyl rings themselves is 51.87(5)°. nih.gov This again highlights the tendency of the bulky trimethoxyphenyl group to adopt a twisted conformation relative to adjacent planar structures.

Based on these analogs, it can be inferred that this compound would likely adopt a non-planar conformation. The flexible butyl chain and the steric hindrance from the three methoxy groups on the phenyl ring would favor a twisted geometry between the aromatic ring and the butanone side chain.

Table 1: Selected Crystallographic Data for Analogs of this compound

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
4-(4-Hydroxyphenyl)butan-2-oneOrthorhombicPna2₁14.0242(13)12.4450(12)5.2706(5)909090 nih.gov
4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvateTriclinicP-110.1458(1)10.6090(1)11.0435(2)89.5708(6)72.5903(6)70.7146(7) nih.gov

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for the stability of the crystalline lattice.

In the case of this compound, the carbonyl oxygen and the oxygen atoms of the methoxy groups are potential hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, in the presence of co-crystallizing solvents (like methanol in the triazole analog) or if other functional groups were present, it could participate in hydrogen bonding.

For instance, in the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate, the molecules form centrosymmetric dimers linked by N—H···O and O—H···N hydrogen bonds with the methanol solvent molecules. nih.gov Similarly, the crystal structure of 4-(4-hydroxyphenyl)butan-2-one features intermolecular O—H···O hydrogen bonds that link the molecules into chains. nih.gov

π-π stacking is another important non-covalent interaction that influences the crystal packing of aromatic compounds. These interactions can occur in various geometries, such as parallel-displaced or T-shaped (edge-to-face). In the crystal structure of an adduct of a thiazin-4-one derivative, both parallel-displaced and T-type π-π interactions involving the phenyl rings are observed, contributing to the stabilization of the crystal lattice. psu.edu Given the presence of the trimethoxyphenyl ring, it is highly probable that π-π interactions play a role in the solid-state structure of this compound.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. For a chalcone (B49325) analog, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, this analysis confirmed the presence of C-H···O intermolecular interactions and π-π stacking, which stabilize the crystal structure. epa.gov

Table 2: Intermolecular Interactions in Analogs of this compound

CompoundType of InteractionDescriptionReference
4-(4-Hydroxyphenyl)butan-2-oneO—H···O Hydrogen BondingLinks molecules into one-dimensional chains. nih.gov
4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazoleN—H···O and O—H···N Hydrogen BondingForms centrosymmetric dimers with methanol solvent. nih.gov
2,3-diphenyl-3,4,5,6-tetrahydro-2H-1,3-thiazin-4-one adductπ-π InteractionsBoth parallel-displaced and T-type interactions stabilize the lattice. psu.edu
3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-oneC-H···O and π-π InteractionsConfirmed by Hirshfeld surface analysis. epa.gov

Resolution of Structural Heterogeneity in Crystalline Forms

Structural heterogeneity in crystalline forms, most notably polymorphism, occurs when a compound can crystallize into more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is of paramount importance in fields like pharmaceuticals and materials science.

The resolution of structural heterogeneity involves utilizing various analytical techniques, with single-crystal and powder X-ray diffraction being the most definitive. Spectroscopic methods such as solid-state NMR and IR spectroscopy, as well as thermal analysis techniques like differential scanning calorimetry (DSC), are also crucial in identifying and characterizing different polymorphic forms.

Based on the available literature, there are no specific reports on the polymorphism or structural heterogeneity of this compound or its closely related analogs. The investigation of polymorphism typically requires dedicated screening studies under various crystallization conditions, which have not been published for this particular compound. The potential for polymorphism exists, however, given the molecule's conformational flexibility arising from the rotatable bonds in the butanone chain and around the phenyl-carbon bond. Different packing arrangements of these conformers could potentially lead to different crystalline forms under specific thermodynamic or kinetic conditions.

Applications in Organic Synthesis and Chemical Materials

1-(3,4,5-Trimethoxyphenyl)butan-2-one as a Key Synthetic Building Block

The 3,4,5-trimethoxyphenyl moiety is a recurring and vital fragment in the field of medicinal chemistry, particularly in the discovery of anticancer agents. This structural motif is found in a variety of natural products and their derivatives known for their biological activities. A prominent example is Combretastatin A-4, a potent inhibitor of tubulin and cell growth, which features this key group. The 3,4,5-trimethoxyphenyl ring is considered essential for the cytotoxic activity of such compounds nih.gov.

Given this precedent, this compound emerges as a crucial building block for the synthesis of novel bioactive molecules. Its ketone functional group provides a reactive site for a multitude of organic transformations, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecules. The presence of the trimethoxyphenyl group can impart desirable pharmacological properties to the resulting compounds.

The versatility of this ketone as a synthetic starting material is further highlighted by its potential use in the synthesis of analogues of mescaline and other psychoactive phenethylamines. Research into the structure-activity relationships of 3,4,5-trisubstituted phenethylamines has shown that modifications to the side chain can significantly impact their pharmacological profiles nih.gov. Starting from this compound, chemists can systematically modify the butanone chain to explore these relationships and develop new compounds with tailored activities. The synthesis of 3,4,5-trimethoxyphenylalanine, an amino acid analogue of mescaline, from related precursors underscores the utility of this class of compounds in constructing novel bioactive molecules nih.gov.

Intermediates in the Synthesis of Advanced Organic Scaffolds

The chemical reactivity of this compound makes it an ideal intermediate for the synthesis of a wide array of advanced organic scaffolds, particularly heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs and biologically active molecules.

One significant application lies in the construction of pyrimidine (B1678525) and pyrimidone derivatives. These nitrogen-containing heterocycles are known to exhibit a broad spectrum of biological activities. For instance, dihydropyrimidone-containing alkaloids isolated from marine sources have shown potent biological effects heteroletters.org. Multi-component reactions, such as the Biginelli reaction, which typically involve a ketone, an aldehyde, and a urea (B33335) or thiourea (B124793), offer a straightforward route to highly functionalized pyrimidine derivatives. By employing this compound in such reactions, novel pyrimidine-based scaffolds incorporating the pharmacologically relevant trimethoxyphenyl group can be accessed. Efficient protocols for the synthesis of dihydropyrimidine (B8664642) derivatives using various catalysts have been developed, highlighting the feasibility of this approach heteroletters.org.

Furthermore, this ketone can serve as a precursor for the synthesis of more complex fused heterocyclic systems. For example, the synthesis of indolyl-thioxopyrimidine derivatives has been achieved through multi-component reactions involving related starting materials semanticscholar.org. The development of spiro-oxindoles, another class of biologically active compounds, has also been accomplished through one-pot cyclo-condensation reactions involving isatin (B1672199) derivatives and other reactive species nih.gov. The adaptability of this compound to these synthetic strategies opens the door to the creation of novel and diverse molecular frameworks with potential therapeutic applications.

Role in the Development of Ligands for Coordination Chemistry

In the field of coordination chemistry, the design and synthesis of new ligands are of paramount importance for the development of metal complexes with tailored catalytic, magnetic, and optical properties. Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with a wide range of metal ions researchgate.net.

This compound, with its reactive ketone group, is a prime candidate for the synthesis of novel Schiff base ligands. By reacting this ketone with various primary amines, a library of Schiff bases with different steric and electronic properties can be generated. These ligands can then be used to form complexes with various transition metals, such as cobalt, nickel, and copper orientjchem.org. The resulting metal complexes can be investigated for their potential applications in catalysis, for instance, in oxidation or condensation reactions mdpi.com.

The general synthetic route to such Schiff base metal complexes involves the initial preparation of the ligand, followed by its reaction with a suitable metal salt orientjchem.org. The characterization of these complexes typically involves spectroscopic techniques such as infrared and electronic spectroscopy, as well as magnetic susceptibility measurements to determine their geometry and electronic structure . The trimethoxyphenyl group in ligands derived from this compound could influence the properties of the resulting metal complexes, potentially leading to enhanced catalytic activity or novel material properties. The synthesis of Schiff base metal complexes from a variety of ketones and amines is well-established, providing a clear pathway for the exploration of the coordination chemistry of ligands derived from this particular ketone mdpi.comscirp.org.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and non-environmentally friendly solvents. chemistryviews.org Future research should focus on developing more efficient and sustainable methods for synthesizing 1-(3,4,5-trimethoxyphenyl)butan-2-one.

Promising avenues include the adoption of green chemistry principles. nih.gov This could involve exploring solid acid catalysts or reusable catalysts like aluminum dodecatungstophosphate (AlPW12O40) for the acylation step, which can function under solvent-free conditions. organic-chemistry.org Another sustainable approach is the use of natural, biodegradable catalysts, such as the citric acid in lemon juice, which has proven effective in other condensation reactions under concentrated solar radiation, offering a renewable energy source. nih.gov

Modern cross-coupling strategies also present significant opportunities. Palladium-catalyzed carbonylative coupling, which joins aryl halides with alkyl halides, could be adapted. chemistryviews.org To enhance sustainability, carbon monoxide could be generated in situ from sources like formic acid, avoiding the handling of toxic gas. chemistryviews.org Furthermore, mechanochemical methods, which involve solvent-free reactions conducted by grinding, offer a highly efficient and environmentally benign alternative for cross-coupling reactions like the acyl Suzuki-Miyaura coupling. organic-chemistry.org Adapting these advanced, greener synthetic methodologies would provide more sustainable access to this compound for further study.

Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound remains largely unexplored. Its structure contains multiple reactive sites—the carbonyl group, the adjacent α- and β-carbons, and the electron-rich aromatic ring—that are ripe for investigation.

Future work should explore novel transformations at these sites. The ketone's carbonyl group is a prime target for asymmetric reduction via catalytic transfer hydrogenation to produce chiral secondary alcohols, a reaction whose enantioselectivity can be predicted and understood through computational modeling. nih.govnih.gov The α-carbon offers opportunities for enolate chemistry, such as palladium-catalyzed α-arylation to introduce new aryl groups, a fundamental reaction in medicinal chemistry. acs.org Aryl methyl ketones are versatile synthons for building a wide array of heterocyclic compounds, suggesting that this compound could serve as a valuable precursor in this area. nih.gov

Beyond the α-position, recent advances have enabled the direct palladium-catalyzed β-arylation of ketones using diaryliodonium salts, a transformation that could be applied to this substrate. rsc.org Additionally, the reactivity of the carbonyl group with organometallic reagents like cyclopentadienyl (B1206354) sodium could lead to novel fulvenylmethanol structures. acs.org A systematic investigation of these reactions would build a comprehensive reactivity profile and unlock the potential of this compound as a versatile building block in organic synthesis.

Advanced Structural Studies under Varied Conditions

A definitive understanding of a molecule's properties requires detailed knowledge of its three-dimensional structure. Currently, no experimental structural data for this compound has been published. Future research should prioritize its structural elucidation using advanced analytical techniques.

Single-crystal X-ray diffraction is the gold standard for determining molecular structure and should be pursued to obtain a precise model of the compound's conformation and intermolecular packing in the solid state. weizmann.ac.il Studying the crystal structure at various temperatures could reveal dynamics related to thermal motion and potential phase transitions.

In addition to crystalline studies, the behavior of the compound in different states should be examined. Powder X-ray diffraction (PXRD) can be used to characterize the bulk material, distinguishing between crystalline and amorphous phases, as has been done for poly(aryl ether ketone)s. researchgate.netresearchgate.netosti.gov Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful tool that provides information about the local environment of atoms in the solid phase, which can differ significantly from that in solution. acs.orgnih.gov For instance, 31P ssNMR can be invaluable for characterizing reaction intermediates or products involving phosphine-based reagents or catalysts, while 13C ssNMR provides insight into molecular conformation and packing. acs.orgnih.gov These advanced structural studies would provide a fundamental basis for understanding the compound's physical properties and reactivity.

Enhanced Integration of Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for predicting chemical reactivity and guiding experimental design. csmres.co.ukrsc.org Applying modern computational methods to this compound could significantly accelerate the exploration of its chemical space.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model potential reaction pathways for the transformations outlined previously. rsc.org For instance, DFT calculations combined with microkinetic modeling can effectively predict the enantiomeric excess in asymmetric reactions, such as the hydrogenation of the ketone. nih.gov This predictive power helps in selecting the optimal catalyst and conditions, saving significant experimental effort. nih.gov

Furthermore, ab initio molecular dynamics simulations can provide a detailed, time-resolved picture of reaction mechanisms, as demonstrated in the study of acetone (B3395972) reduction. nih.gov Automated reaction discovery tools, which use computational methods to explore vast reaction networks, could be employed to predict entirely new and unexpected reactivity profiles for this compound. rsc.org Integrating these predictive models into the research workflow would enable a more rational, efficient, and innovative investigation of the compound's chemistry.

Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Relationship Investigations

Systematically modifying the structure of this compound and studying the resulting changes in properties is crucial for establishing structure-reactivity relationships (SRR). nih.gov Such studies can guide the development of new molecules with tailored chemical or biological activities. acs.orgnih.gov

A future research program should involve the rational design and synthesis of a library of chemically diverse analogs. This can be approached by modifying distinct parts of the molecule:

The Aliphatic Ketone Chain: The length of the alkyl chain could be varied (e.g., propan-2-one, pentan-2-one analogs). Branching could be introduced at the α- or β-positions to study steric effects on reactivity. Furthermore, the chain could be cyclized to create conformationally restricted analogs.

The Aromatic Ring Substitution: The number and position of the methoxy (B1213986) groups on the phenyl ring could be altered. Replacing them with other substituents, such as halogens, alkyl, or nitro groups, would modulate the electronic properties of the ring and its influence on the ketone's reactivity.

Hybrid Molecule Synthesis: The core scaffold could be linked to other chemical moieties known for specific properties. For example, following the strategy used for other trimethoxyphenyl compounds, it could be combined with heterocyclic rings like thiazole (B1198619) or pyrimidine (B1678525) to create hybrid molecules with novel characteristics. nih.gov

By systematically synthesizing these analogs and evaluating their chemical reactivity and physical properties, a comprehensive SRR can be established. This knowledge is invaluable for fine-tuning the molecular structure to achieve desired outcomes in various applications. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(3,4,5-Trimethoxyphenyl)butan-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Friedel-Crafts acylation of 3,4,5-trimethoxybenzene with a suitable acylating agent (e.g., butanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Dichloromethane or nitrobenzene for improved solubility of aromatic intermediates.
  • Workup protocols : Neutralization with ice-cold water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : The trimethoxyphenyl group shows distinct aromatic proton signals at δ 6.5–7.0 ppm (singlet for symmetry) and methoxy groups at δ 3.7–3.9 ppm. The ketone carbonyl resonates at ~208 ppm in ¹³C NMR.
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C stretches (methoxy) at ~1250 cm⁻¹.
  • HRMS : Molecular ion peak at m/z 224.25 (C₁₂H₁₆O₄) confirms molecular weight .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC every 30 days.
  • Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.
  • Recommendation : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions influence packing?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve single-crystal structures. The trimethoxyphenyl group’s planar geometry facilitates π-π stacking, while methoxy oxygen atoms participate in weak C-H···O hydrogen bonds, influencing crystal packing .
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict supramolecular assembly .

Q. How does the trimethoxyphenyl moiety modulate biological activity, and what experimental models validate its enzyme inhibition potential?

  • Mechanistic studies : The electron-rich aromatic ring enhances binding to enzymes like trypanothione reductase (critical in parasitic diseases).
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ using recombinant enzymes and NADPH oxidation assays.
    • Cellular models : Test antiparasitic activity in Leishmania or Trypanosoma cultures, monitoring IC₅₀ via MTT viability assays .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare datasets across studies, focusing on variables like:
    • Assay conditions (pH, temperature, solvent/DMSO concentration).
    • Cell line variability (e.g., parasite strain resistance profiles).
  • Docking simulations : Use AutoDock or Schrödinger to predict binding poses and reconcile discrepancies between in vitro and in silico results .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ketone position.
  • Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthesis Optimization Friedel-Crafts acylation, column chromatographyYield (%), purity (HPLC >98%)
Structural Analysis X-ray crystallography (SHELXL), NMR/IRR-factor (<0.05), spectral match to reference
Biological Screening Enzyme inhibition assays, cell viability (MTT)IC₅₀ (µM), selectivity index (SI)
Stability Testing ICH-compliant accelerated stability studiesDegradation products (<2% over 6 months)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.